Lithium;3-methyl-2-oxopiperidine-3-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of Lithium is the G protein associated with the dopamine neurotransmitter . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain .
Mode of Action
Lithium interacts with its targets by altering the functionality of the subunits of the dopamine-associated G protein . This likely corrects the dopamine dysregulation observed in conditions like bipolar affective disorder . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
The affected pathways include the dopamine and glutamate pathways . In the dopamine pathway, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission . In the glutamate pathway, lithium downregulates the NMDA receptor and inhibits the myoinositol second messenger system, enhancing inhibitory neurotransmission .
Pharmacokinetics
The related compound, methyl 2-oxopiperidine-3-carboxylate, is known to have high gastrointestinal absorption . . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Lithium is known to have neuroprotective effects . By modulating neurotransmission and regulating gene transcription, lithium may help maintain neuronal health and function .
Preparation Methods
The synthesis of Lithium;3-methyl-2-oxopiperidine-3-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve the use of lithium salts and piperidine derivatives as starting materials . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Lithium;3-methyl-2-oxopiperidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lithium;3-methyl-2-oxopiperidine-3-carboxylate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it is used in the production of various materials and chemicals.
Comparison with Similar Compounds
Lithium;3-methyl-2-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as other piperidine derivatives. These compounds share similar structural features but may differ in their chemical properties and applications. Some similar compounds include substituted piperidines, spiropiperidines, and condensed piperidines .
Properties
IUPAC Name |
lithium;3-methyl-2-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.Li/c1-7(6(10)11)3-2-4-8-5(7)9;/h2-4H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXXJWOVKJTSAZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCNC1=O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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